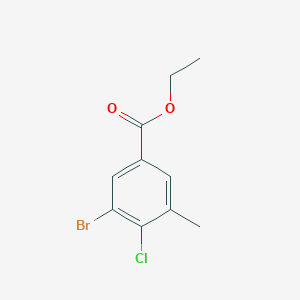

Ethyl 3,4-dibromo-5-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

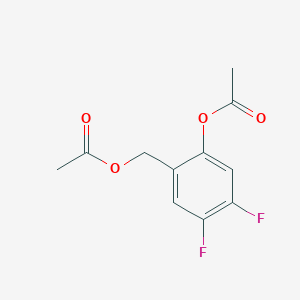

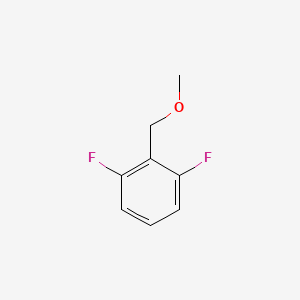

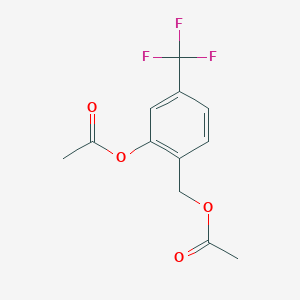

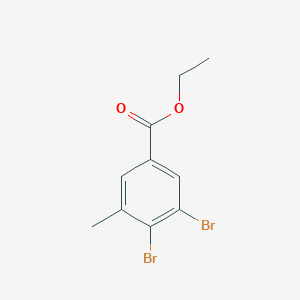

Ethyl 3,4-dibromo-5-methylbenzoate is a chemical compound with the molecular formula C10H10Br2O2 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of Ethyl 3,4-dibromo-5-methylbenzoate consists of a benzoate core with bromine atoms at the 3rd and 4th positions and a methyl group at the 5th position . The ethyl group is attached to the carboxyl group of the benzoate .Physical And Chemical Properties Analysis

Ethyl 3,4-dibromo-5-methylbenzoate is a solid substance at room temperature . It has a molecular weight of 322 .Wissenschaftliche Forschungsanwendungen

Antibiotic Potentiation

Ethyl 3,4-dibromo-5-methylbenzoate: has been studied for its potential to enhance the efficacy of antibiotics. Research indicates that similar phenolic compounds can retard drug efflux and potentiate antibiotic activity against drug-resistant bacteria . While the specific compound may not have been directly studied for this application, its structural analogs suggest a promising area for further research.

Efflux Pump Inhibition

Related compounds have demonstrated the ability to inhibit efflux pumps in bacteria, which are crucial for antibiotic resistance . This suggests that Ethyl 3,4-dibromo-5-methylbenzoate could be investigated for its efflux pump inhibitory (EPI) activity, potentially serving as a combatant against drug-resistant strains of bacteria.

Molecular Docking Studies

The compound’s potential interaction with bacterial proteins could be explored through molecular docking studies. These studies help in understanding how the compound binds to bacterial efflux pumps, providing insights into its mechanism of action .

Post-Antibiotic Effect Enhancement

Phenolic compounds similar to Ethyl 3,4-dibromo-5-methylbenzoate have shown to elevate the postantibiotic effect on drug-resistant bacteria . This application could be significant in extending the duration of antibiotic effectiveness after the drug has been metabolized and cleared from the body.

Chemical Synthesis

Ethyl 3,4-dibromo-5-methylbenzoate: may be used in various chemical synthesis processes due to its reactive bromine groups. It could serve as an intermediate in the synthesis of more complex molecules for pharmaceuticals or materials science applications .

Analytical Chemistry

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl 3,4-dibromo-5-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c1-3-14-10(13)7-4-6(2)9(12)8(11)5-7/h4-5H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YENIPHULMJRTPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C(=C1)C)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6318410.png)